2,3,4-Trifluorobenzoyl chloride

Description

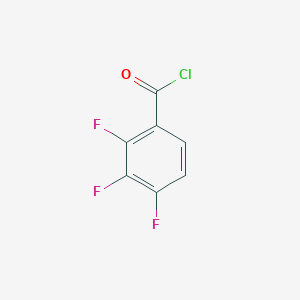

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trifluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3O/c8-7(12)3-1-2-4(9)6(11)5(3)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXRQXCFBZGIRGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)Cl)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370083 | |

| Record name | 2,3,4-Trifluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157373-08-5 | |

| Record name | 2,3,4-Trifluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-Trifluorobenzoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2,3,4-Trifluorobenzoyl chloride from trifluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,3,4-trifluorobenzoyl chloride from 2,3,4-trifluorobenzoic acid, a critical transformation for the preparation of advanced pharmaceutical intermediates and materials. This document provides a comparative analysis of common synthetic methods, detailed experimental protocols, and quantitative data to support researchers in optimizing this chemical conversion.

Overview of Synthetic Methodologies

The conversion of a carboxylic acid to an acyl chloride is a fundamental and widely utilized transformation in organic synthesis. For the synthesis of this compound, several chlorinating agents are effective, with the most common being thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and triphosgene (bis(trichloromethyl) carbonate).[1] The choice of reagent often depends on the desired scale of the reaction, purity requirements, and safety considerations.[1] A catalytic amount of N,N-dimethylformamide (DMF) is frequently employed to facilitate the reaction, proceeding through the formation of a Vilsmeier-type reagent which is a more potent acylating agent.[1]

Comparative Analysis of Synthetic Methods

The selection of the appropriate chlorinating agent is crucial for a successful synthesis. The following table summarizes the key quantitative parameters for the conversion of fluorinated benzoic acids to their corresponding acyl chlorides. While specific data for 2,3,4-trifluorobenzoic acid is limited in readily available literature, the data for the structurally similar 2,3,4,5-tetrafluorobenzoic acid provides a strong predictive basis for reaction conditions and expected outcomes.

Table 1: Quantitative Comparison of Synthesis Methods for Fluorinated Benzoyl Chlorides

| Chlorinating Agent | Molar Ratio (Reagent:Acid) | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Thionyl Chloride | Excess | DMF (catalytic) | None (neat) | 90-95 | 1.5 hours | ~96 | [1][2] |

| Oxalyl Chloride | 1.1 : 1 | DMF (catalytic) | Dichloromethane | Room Temperature | Overnight | High | [1][2] |

| Triphosgene | 0.37 : 1 | DMF (5 mol%) | 1,2-Dichloroethane | 80 | 4 hours | ~95 | [3] |

Detailed Experimental Protocols

The following protocols provide detailed procedures for the synthesis of this compound using thionyl chloride, oxalyl chloride, and triphosgene.

Protocol 1: Synthesis using Thionyl Chloride

This method is well-suited for large-scale preparations where a high yield is a primary objective.[1]

Materials:

-

2,3,4-Trifluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap to neutralize HCl and SO₂ gases, add 2,3,4-trifluorobenzoic acid.

-

Add an excess of thionyl chloride (e.g., 2 equivalents) dropwise at room temperature.[4]

-

Add a catalytic amount of DMF (e.g., a few drops).[4]

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours.[4] The reaction can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation, initially at atmospheric pressure and then under reduced pressure.[2][4]

-

The resulting crude this compound can be purified by vacuum distillation.

Protocol 2: Synthesis using Oxalyl Chloride

This method employs milder conditions, which can be advantageous when working with sensitive substrates.[1] The byproducts, HCl, CO, and CO₂, are all gaseous, simplifying purification.[5]

Materials:

-

2,3,4-Trifluorobenzoic acid

-

Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve 2,3,4-trifluorobenzoic acid in anhydrous dichloromethane in a flame-dried, round-bottom flask under an inert atmosphere.

-

Add oxalyl chloride (1.1 equivalents) to the solution.[1]

-

Add a catalytic amount of anhydrous DMF (e.g., a few drops). A vigorous evolution of gas will be observed.[1]

-

Stir the reaction mixture at room temperature overnight.[1]

-

Concentrate the reaction mixture under reduced pressure to obtain the crude this compound as an oil.[1]

-

To further remove volatile impurities, the oil can be redissolved in a solvent like toluene and re-concentrated.[2] The product is often used in the next step without further purification.[1]

Protocol 3: Synthesis using Triphosgene

Triphosgene is a solid and therefore a safer and more easily handled alternative to gaseous phosgene.[3][6]

Materials:

-

2,3,4-Trifluorobenzoic acid

-

Triphosgene (BTC)

-

N,N-Dimethylformamide (DMF)

-

1,2-Dichloroethane, anhydrous

Procedure:

-

In a 4-necked round-bottom flask equipped with a mechanical stirrer, digital thermometer, nitrogen inlet-outlet, and a condenser, charge triphosgene (0.37 equivalents) and anhydrous 1,2-dichloroethane.[3]

-

Heat the mixture to 80°C (353 K).[3]

-

Prepare a solution of 2,3,4-trifluorobenzoic acid and DMF (5 mol % of the acid) in anhydrous 1,2-dichloroethane.[3]

-

Add the solution of the acid and catalyst dropwise to the heated triphosgene mixture over 1 hour at 80°C.[3]

-

Continue stirring the mixture for an additional 4 hours at the same temperature.[3]

-

Cool the reaction mixture to 0°C (273 K) and filter to remove any unreacted triphosgene.[3]

-

The filtrate contains the this compound and can be used directly or purified by vacuum distillation. The product can be analyzed by GC.[1]

Reaction Workflow and Logic

The general workflow for the synthesis of this compound from 2,3,4-trifluorobenzoic acid involves the reaction of the carboxylic acid with a chlorinating agent, followed by workup and purification. The choice of workup and purification depends on the chlorinating agent used and the boiling points of the byproducts and solvent.

References

Spectroscopic Analysis of 2,3,4-Trifluorobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,4-Trifluorobenzoyl chloride, a key intermediate in various chemical syntheses. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

While a complete, publicly available dataset for this compound is limited, this guide presents a combination of referenced data and predicted values based on the analysis of its isomer, 2,4,5-Trifluorobenzoyl chloride, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the hydrogen, carbon, and fluorine environments within the molecule.

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show two signals corresponding to the two aromatic protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine atoms and the benzoyl chloride group.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | 7.8 - 8.0 | ddd (doublet of doublet of doublets) | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9, J(H-F) ≈ 5-7 |

| H-6 | 7.3 - 7.5 | ddd (doublet of doublet of doublets) | J(H-H) ≈ 8-9, J(H-F) ≈ 8-10, J(H-F) ≈ 1-2 |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The carbonyl carbon will be significantly downfield, and the fluorine substitutions will result in complex splitting patterns (carbon-fluorine coupling).

| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (J, Hz) |

| C=O | 165 - 170 | ~2-4 |

| C-1 | 125 - 130 | ~10-15 |

| C-2 | 150 - 155 (d) | ~250-260 |

| C-3 | 140 - 145 (dd) | ~250-260, ~10-15 |

| C-4 | 155 - 160 (dd) | ~250-260, ~10-15 |

| C-5 | 120 - 125 (d) | ~5-10 |

| C-6 | 115 - 120 (d) | ~20-25 |

¹⁹F NMR (Fluorine-19 NMR)

The ¹⁹F NMR spectrum is crucial for confirming the substitution pattern of the fluorine atoms on the aromatic ring. Three distinct signals are expected, each coupled to the other fluorine nuclei and to the aromatic protons.

| Fluorine | Predicted Chemical Shift (ppm) | Predicted F-F Coupling (J, Hz) |

| F-2 | -130 to -140 | J(F2-F3) ≈ 20 |

| F-3 | -150 to -160 | J(F3-F2) ≈ 20, J(F3-F4) ≈ 20 |

| F-4 | -145 to -155 | J(F4-F3) ≈ 20 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The most prominent feature for this compound will be the strong carbonyl (C=O) stretching vibration, characteristic of an acyl chloride.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 1780 - 1815 | Strong | C=O stretch (Acyl Chloride) |

| 1600 - 1620 | Medium | C=C stretch (Aromatic) |

| 1480 - 1520 | Medium | C=C stretch (Aromatic) |

| 1200 - 1300 | Strong | C-F stretch |

| 800 - 900 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₇H₂ClF₃O), the molecular weight is approximately 194.54 g/mol . The mass spectrum is expected to show the molecular ion peak and characteristic fragment ions. The PubChem entry for this compound (CID 2734022) indicates top peaks at m/z 159 and 131.[1]

| m/z | Relative Intensity | Possible Fragment |

| 194/196 | Moderate | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 159 | High | [M - Cl]⁺ |

| 131 | High | [M - Cl - CO]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

Due to the reactive nature of acyl chlorides, samples for NMR analysis must be prepared in a dry, aprotic solvent. Deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN) are suitable choices.

-

Ensure all glassware (NMR tube, pipette) is thoroughly dried in an oven and cooled in a desiccator.

-

In a glove box or under an inert atmosphere (e.g., nitrogen or argon), dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Transfer the solution to a clean, dry NMR tube.

-

Cap the NMR tube securely to prevent the ingress of moisture.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the complex splitting patterns.

-

¹H NMR:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should be set to cover the aromatic region (typically 0-10 ppm).

-

-

¹³C NMR:

-

Use proton decoupling to simplify the spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

The spectral width should be set to encompass both the aromatic and carbonyl regions (typically 0-200 ppm).

-

-

¹⁹F NMR:

-

A fluorine-capable probe is required.

-

Proton decoupling may be applied to simplify the spectra, although proton-fluorine coupling can provide valuable structural information.

-

The spectral width should be appropriate for aromatic fluorine compounds (e.g., -100 to -200 ppm relative to CFCl₃).

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectroscopy:

ATR-IR is a convenient technique for analyzing liquid samples.

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Record a background spectrum of the clean, empty crystal.

-

Place a small drop of neat this compound directly onto the ATR crystal.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly with a suitable dry, non-protic solvent (e.g., anhydrous acetone or dichloromethane) immediately after the measurement to prevent corrosion.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a suitable technique for the analysis of volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile, dry, aprotic solvent (e.g., dichloromethane or hexane).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is appropriate.

-

Injection: Use a split injection mode to avoid overloading the column.

-

Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Scan Range: Set the mass scan range to cover the expected molecular ion and fragment masses (e.g., m/z 40-300).

-

Data Interpretation and Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 2,3,4-Trifluorobenzoyl Chloride: Synthesis, Properties, and Applications in Agrochemical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,4-trifluorobenzoyl chloride, a key fluorinated building block in modern organic synthesis. It details the compound's physicochemical properties, outlines adaptable synthetic protocols, and explores its application in the development of novel agrochemicals, with a focus on pyrazole carboxamide fungicides that act as succinate dehydrogenase inhibitors. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, agrochemical synthesis, and drug development, offering detailed experimental procedures and insights into the compound's reactivity and utility.

Introduction

Fluorinated organic compounds play a crucial role in the development of modern pharmaceuticals and agrochemicals. The introduction of fluorine atoms into a molecule can significantly alter its physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This compound is a versatile, reactive intermediate that serves as a valuable tool for introducing the 2,3,4-trifluorobenzoyl moiety into a wide range of molecules. Its unique substitution pattern offers a distinct electronic profile compared to other fluorinated analogues, making it a subject of interest for the synthesis of novel bioactive compounds.

Molecular Structure and Physicochemical Properties

CAS Number: 157373-08-5

Molecular Formula: C₇H₂ClF₃O

Molecular Weight: 194.54 g/mol

The molecular structure of this compound consists of a benzene ring substituted with three fluorine atoms at the 2, 3, and 4 positions, and a benzoyl chloride functional group at the 1 position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 143-144 °C at 130 mmHg | [1] |

| Density | 1.522 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.497 | [1] |

| Flash Point | 199 °F | [1] |

| Solubility | Insoluble in water; soluble in organic solvents such as ether, acetone, and dichloromethane. | [1] |

Synthesis of this compound

Experimental Protocol: Synthesis via Thionyl Chloride (Adapted)

Materials:

-

2,3,4-Trifluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous reaction vessel with reflux condenser and gas outlet

-

Distillation apparatus

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubbing system (to neutralize HCl and SO₂ byproducts), add 2,3,4-trifluorobenzoic acid.

-

Add an excess of thionyl chloride (approximately 2-3 equivalents) to the flask.

-

Add a catalytic amount of N,N-dimethylformamide (a few drops) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation.

-

The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Applications in Agrochemical Synthesis: Pyrazole Carboxamide Fungicides

A significant application of fluorinated benzoyl chlorides is in the synthesis of pyrazole carboxamide fungicides.[4][5] These compounds are a major class of agrochemicals that act as succinate dehydrogenase inhibitors (SDHIs).[4][6][7] By inhibiting the succinate dehydrogenase enzyme in the mitochondrial electron transport chain, these fungicides disrupt the energy production of pathogenic fungi, leading to their death.[8][9]

The 2,3,4-trifluorobenzoyl moiety can be incorporated into these fungicides through the acylation of a suitable pyrazole amine intermediate.

Experimental Protocol: Synthesis of a Representative N-(pyrazol-5-yl)-2,3,4-trifluorobenzamide

Materials:

-

This compound

-

A substituted pyrazol-5-amine (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine)

-

Anhydrous dichloromethane (DCM)

-

Pyridine or triethylamine (as a base)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted pyrazol-5-amine (1.0 equivalent) in anhydrous dichloromethane.

-

Add a suitable base, such as pyridine or triethylamine (1.1-1.2 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.05-1.1 equivalents) in anhydrous dichloromethane to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with dilute aqueous acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated aqueous sodium bicarbonate solution to remove any unreacted acid chloride.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude pyrazole carboxamide product.

-

The product can be further purified by recrystallization or column chromatography.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Item - Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - American Chemical Society - Figshare [acs.figshare.com]

- 7. Design, synthesis and inhibitory activity of novel 2, 3-dihydroquinolin-4(1H)-one derivatives as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design and optimization of novel succinate dehydrogenase inhibitors against agricultural fungi based on transformer model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 2,3,4-Trifluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2,3,4-Trifluorobenzoyl chloride, a key reactive intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding these properties is critical for its effective handling, storage, and application in synthetic protocols.

Core Properties of this compound

This compound is a colorless liquid characterized by a pungent odor. As a reactive acyl chloride, its utility in organic synthesis is significant, but this reactivity also dictates its handling and storage requirements.

| Property | Value |

| Chemical Formula | C₇H₂ClF₃O |

| Molecular Weight | 194.54 g/mol |

| Melting Point | Approximately -52 °C[1] |

| Boiling Point | Approximately 144 °C[1] |

| Appearance | Colorless liquid with a pungent odor[1] |

Solubility Profile

Qualitative Solubility:

-

Soluble in: Ether, acetone, dichloromethane[1].

-

Insoluble in: Water. It is crucial to note that this compound reacts with water rather than dissolving in it, undergoing rapid hydrolysis[1].

Due to its high reactivity with protic solvents, true solubility can only be meaningfully determined in aprotic, inert organic solvents.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in an aprotic organic solvent. This procedure should be performed under anhydrous conditions in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

This compound

-

Anhydrous aprotic solvent (e.g., dichloromethane, acetone, diethyl ether)

-

Oven-dried glassware

-

Inert gas supply (e.g., nitrogen or argon)

-

Magnetic stirrer and stir bar

-

Analytical balance

Procedure:

-

Preparation: Thoroughly dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas.

-

Solvent Addition: Add a precise volume of the anhydrous solvent to a dried, tared vial equipped with a magnetic stir bar.

-

Incremental Solute Addition: Under an inert atmosphere, add a small, accurately weighed amount of this compound to the solvent.

-

Dissolution: Seal the vial and stir the mixture until the solute is fully dissolved.

-

Saturation Point: Continue adding small, weighed increments of the solute until a small amount no longer dissolves, even with prolonged stirring, indicating that the saturation point has been reached.

-

Calculation: The solubility can be calculated based on the total mass of the solute added to the known volume of the solvent and expressed in units such as g/100 mL or mol/L.

Workflow for Solubility Determination:

Stability and Degradation

The primary stability concern for this compound is its high susceptibility to hydrolysis. Contact with water, including atmospheric moisture, leads to rapid degradation to 2,3,4-trifluorobenzoic acid and hydrochloric acid. This reaction not only consumes the desired reagent but the generation of HCl can also catalyze other unwanted side reactions.

Hydrolysis Reaction

The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride leaving group.

Reaction Mechanism of Hydrolysis:

Storage and Handling

To ensure the stability and purity of this compound, the following storage and handling procedures are essential:

-

Anhydrous Conditions: Always handle the compound under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glove box.

-

Dry Solvents: Use only anhydrous solvents that have been freshly distilled from an appropriate drying agent.

-

Proper Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.

Experimental Protocol for Monitoring Stability (Hydrolysis)

The stability of this compound can be monitored by tracking its hydrolysis over time. One common method is to measure the change in pH of an aqueous solution due to the formation of hydrochloric acid.

Materials:

-

This compound

-

Aqueous-organic solvent mixture (e.g., acetone-water)

-

pH meter

-

Stir plate and stir bar

-

Constant temperature bath

Procedure:

-

System Setup: Place a known volume of the aqueous-organic solvent mixture in a reaction vessel maintained at a constant temperature.

-

pH Electrode Calibration: Calibrate the pH meter using standard buffer solutions.

-

Initiation of Reaction: Add a precise amount of this compound to the solvent mixture while stirring vigorously to ensure homogeneity.

-

Data Collection: Record the pH of the solution at regular time intervals.

-

Analysis: The rate of hydrolysis can be determined from the rate of change of the hydrogen ion concentration, which is calculated from the pH measurements.

Alternative Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Monitor the disappearance of the acyl chloride signal and the appearance of the carboxylic acid signal.

-

Chromatography (GC-MS or LC-MS): Separate and quantify the amount of this compound remaining and the amount of 2,3,4-trifluorobenzoic acid formed over time.

Workflow for Monitoring Hydrolysis via pH Measurement:

References

commercial availability and suppliers of 2,3,4-Trifluorobenzoyl chloride

An In-depth Technical Guide to 2,3,4-Trifluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 157373-08-5), a key intermediate in the synthesis of novel pharmaceuticals and advanced materials. This document details its chemical properties, commercial availability, and synthetic methodologies.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1][2] It is a reactive acyl chloride, and the presence of the trifluorinated phenyl ring imparts unique electronic properties that are valuable in medicinal chemistry and materials science.[3][4] It is insoluble in water but soluble in organic solvents like ether, acetone, and dichloromethane.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 157373-08-5 | [5] |

| Molecular Formula | C₇H₂ClF₃O | [2][3][6] |

| Molecular Weight | 194.54 g/mol | [2][6] |

| Appearance | Clear, pale yellow liquid | [2] |

| Boiling Point | 143-144 °C at 130 mm Hg | [2][6] |

| Density | 1.522 g/mL at 25 °C | [2][6] |

| Refractive Index | n20/D 1.497 | [2][6] |

| Flash Point | 92.8 °C | [2] |

| Vapor Pressure | 0.28 mmHg at 25 °C | [2] |

Commercial Availability and Suppliers

This compound is available from a variety of chemical suppliers, catering to research and development as well as commercial-scale needs. The product is typically offered in various purities, with 98% being common.[6]

Table 2: Selected Commercial Suppliers of this compound

| Supplier | Available Quantities | Purity | Notes |

| TCI America | 5g | - | For professional manufacturing, research, and industrial use.[5] |

| Oakwood Chemical | 1g, 5g, 25g, 100g | 98% | Inquire for stock availability.[6] |

| Sigma-Aldrich | 1g | - | Part of a collection of rare and unique chemicals; buyer assumes responsibility to confirm purity.[7] |

| Conier Chem & Pharma | Inquire | 97+% | Reputable trader on ECHEMI.[2] |

| United States Biological | Inquire | Highly Purified | For research use only.[8] |

| Zhejiang Xieshi New Materials Co., Ltd. | Inquire | - | Manufacturer based in China.[9] |

Synthesis Methodologies

Experimental Workflow for Synthesis

The general workflow for the synthesis of fluorinated benzoyl chlorides from their corresponding benzoic acids is depicted below.

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols (Adapted from Tetrafluoro- Analogues)

The following are detailed experimental protocols adapted from the synthesis of 2,3,4,5-Tetrafluorobenzoyl chloride, which are expected to be highly applicable for the synthesis of this compound.

Protocol 1: Synthesis using Thionyl Chloride [10][11]

-

Charging the Vessel: In a suitable reaction vessel equipped with a stirrer, condenser, and heating mantle, charge 2,3,4-Trifluorobenzoic acid, an excess of thionyl chloride, and a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to 90-95°C and maintain this temperature for approximately 90 minutes.

-

Workup: After the reaction is complete, remove the excess thionyl chloride, initially at atmospheric pressure and then under vacuum.

-

Purification: Distill the residue under reduced pressure to obtain the final product.

Protocol 2: Synthesis using Oxalyl Chloride [10][11]

-

Reactant Preparation: Dissolve 2,3,4-Trifluorobenzoic acid in a suitable solvent such as dichloromethane.

-

Addition of Reagents: Add approximately 1.1 equivalents of oxalyl chloride to the solution, followed by a few drops of dry N,N-dimethylformamide. A vigorous reaction should be observed.

-

Reaction: Stir the mixture at room temperature overnight.

-

Workup: Concentrate the reaction mixture to an oil. Add toluene and re-concentrate to afford the crude this compound. The product is often used in the next step without further purification.

Protocol 3: Synthesis using Triphosgene [11][12]

-

Initial Setup: In a 4-necked round-bottomed flask equipped with a mechanical stirrer, digital thermometer, nitrogen inlet-outlet, and a condenser, charge triphosgene and a solvent such as 1,2-dichloroethane.

-

Heating: Slowly heat the mixture to approximately 80°C (353 K).

-

Addition of Acid: Prepare a solution of 2,3,4-Trifluorobenzoic acid and a catalytic amount of N,N-dimethylformamide in 1,2-dichloroethane. Add this solution dropwise to the heated triphosgene mixture over 1 hour.

-

Reaction: Continue stirring the mixture for an additional 4 hours at the same temperature.

-

Workup: Cool the reaction mixture to 0°C (273 K) and filter to remove any unreacted triphosgene. The product is in the filtrate and can be analyzed by GC.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[13] It may also cause respiratory irritation.[13] It reacts with water, which can generate heat and gases.[13]

Table 3: Hazard and Safety Information for this compound

| Hazard Information | Precautionary Measures |

| Hazard Statements | H227: Combustible liquid. H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. H335: May cause respiratory irritation.[13] |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection, and face protection.[13] |

| Handling | Use in a well-ventilated area. Do not breathe fumes, mist, spray, or vapors. Keep away from ignition sources.[13] |

| Storage | Store in a well-ventilated, cool place. Keep the container tightly closed. Store locked up.[13] |

| First Aid (Eyes) | Immediately flush eyes thoroughly with water for at least 15 minutes. Seek immediate medical attention.[13] |

| First Aid (Skin) | Wash with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[13] |

| Fire Fighting | Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[13] |

Logical Flow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

Caption: Logical workflow for the safe handling of this compound.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3] Its primary application is as an acylating agent to introduce the 2,3,4-trifluorobenzoyl moiety into target molecules.[4] This can impart desirable properties such as increased lipophilicity and metabolic stability.[4] It is used in the synthesis of a variety of compounds, including antibiotics, preservatives, and pesticides.[1]

References

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. Page loading... [guidechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound [oakwoodchemical.com]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. usbio.net [usbio.net]

- 9. This compound [xieshichem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. asianpubs.org [asianpubs.org]

- 13. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

Technical Guide: Physicochemical Properties of 2,3,4-Trifluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trifluorobenzoyl chloride, with the chemical formula C₇H₂ClF₃O, is a halogenated aromatic acyl chloride.[1] Its structural features, including the reactive acyl chloride group and the trifluorinated benzene ring, make it a significant intermediate in organic synthesis. This compound serves as a crucial building block in the development of novel pharmaceuticals and agrochemicals, where the incorporation of fluorine atoms can enhance metabolic stability and biological activity.[1] This guide provides a concise overview of its key physical properties, boiling point, and density, along with generalized experimental protocols for their determination and a typical synthesis workflow.

Physical and Chemical Properties

This compound is a colorless liquid with a characteristic pungent odor.[2] It is insoluble in water but soluble in common organic solvents such as ether, acetone, and dichloromethane.[2]

Data Summary

The experimentally determined and calculated physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Conditions |

| Boiling Point | 144 °C | Not specified |

| 143-144 °C | at 130 mmHg | |

| Density | 1.522 g/mL | at 25 °C |

Data sourced from ChemBK.[2]

Experimental Protocols

Precise determination of physical properties is fundamental for the characterization and quality control of chemical compounds. Below are detailed, generalized methodologies for determining the boiling point and density of liquid compounds like this compound.

Boiling Point Determination by Distillation Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Distillation is a common and accurate method for determining the boiling point of a liquid sample.[3]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or sand bath[4]

-

Boiling chips or a magnetic stir bar[4]

Procedure:

-

Place a small volume (e.g., 5 mL) of this compound into the distillation flask, along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.[4]

-

Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is distilling.[4]

-

Begin heating the flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor condenses in the condenser.

-

The boiling point is the temperature at which the vapor temperature stabilizes while the liquid is actively distilling and condensing into the receiving flask.[3][4]

-

Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Density Determination by Mass and Volume Measurement

Density is an intrinsic property of a substance, defined as its mass per unit volume.[5]

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer[6]

-

Thermometer

Procedure:

-

Measure the mass of a clean, dry graduated cylinder or pycnometer using an analytical balance.[6]

-

Add a known volume of this compound to the graduated cylinder or fill the pycnometer. Record the volume precisely. When using a graduated cylinder, read the volume from the bottom of the meniscus.[6]

-

Measure the total mass of the container and the liquid.[6]

-

Subtract the mass of the empty container to determine the mass of the liquid.[6]

-

Calculate the density by dividing the mass of the liquid by its volume.[7]

-

Record the temperature at which the measurement was taken, as density is temperature-dependent.[6]

Synthesis Workflow

This compound is typically synthesized from its corresponding carboxylic acid, 2,3,4-Trifluorobenzoic acid. Common chlorinating agents for this conversion include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and triphosgene.[8] The following diagram illustrates a general workflow for the synthesis of 2,3,4,5-Tetrafluorobenzoyl chloride, which is analogous to the synthesis of this compound.

Caption: General experimental workflow for the synthesis of this compound.

References

electrophilicity of the carbonyl carbon in 2,3,4-Trifluorobenzoyl chloride

An In-depth Technical Guide to the Electrophilicity of the Carbonyl Carbon in 2,3,4-Trifluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electrophilic character of the carbonyl carbon in this compound. The strategic placement of three fluorine atoms on the phenyl ring significantly modulates the electronic properties and reactivity of the acyl chloride functional group. Understanding this electrophilicity is crucial for professionals in drug development and organic synthesis, as it governs the compound's utility as a versatile acylating agent and a building block for complex molecules.

Fundamental Principles of Carbonyl Electrophilicity

The reactivity of carbonyl compounds is largely dictated by the electrophilic nature of the carbonyl carbon. This inherent electrophilicity arises from the polarization of the carbon-oxygen double bond, where the greater electronegativity of oxygen draws electron density away from the carbon, resulting in a partial positive charge (δ+) on the carbon atom[1][2]. This electron deficiency makes the carbonyl carbon a prime target for attack by nucleophiles[2][3].

In the case of acyl chlorides, the electrophilicity of the carbonyl carbon is further enhanced by the presence of the chlorine atom. Both the oxygen and chlorine atoms are highly electronegative and exert strong electron-withdrawing inductive effects, which further depletes electron density from the carbonyl carbon, rendering it highly susceptible to nucleophilic attack[3][4].

Influence of Aromatic Substituents on Electrophilicity

When the carbonyl group is part of a benzoyl chloride system, substituents on the aromatic ring can significantly influence the electrophilicity of the carbonyl carbon through a combination of inductive and resonance effects.

-

Inductive Effect: This is the through-bond polarization of sigma (σ) bonds. Electron-withdrawing groups (EWGs) pull electron density away from the ring and, consequently, from the carbonyl carbon, increasing its partial positive charge and electrophilicity. Electron-donating groups (EDGs) have the opposite effect.

-

Resonance Effect: This involves the delocalization of pi (π) electrons through the conjugated system of the aromatic ring. EWGs with π-accepting capabilities can further delocalize the electron density away from the carbonyl group, enhancing electrophilicity. Conversely, EDGs with π-donating capabilities can delocalize lone pairs into the ring, which can then be shared with the carbonyl group, reducing its electrophilicity[4].

The interplay of these effects determines the overall reactivity of the substituted benzoyl chloride. The Hammett equation is a valuable tool for quantifying these substituent effects on reaction rates and equilibrium constants[5].

The pronounced Electrophilicity of this compound

In this compound, the three fluorine atoms act as potent electron-withdrawing groups, primarily through the inductive effect. Fluorine is the most electronegative element, and its presence on the aromatic ring causes a significant withdrawal of electron density from the phenyl ring towards the fluorine atoms. This inductive pull is transmitted through the sigma bonds to the carbonyl carbon, substantially increasing its partial positive charge and, therefore, its electrophilicity.

References

The Fluorinated Enigma: An In-depth Technical Guide to the Reactivity of Fluorinated Benzoyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated benzoyl chlorides are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The introduction of fluorine atoms onto the benzoyl chloride scaffold dramatically alters its electronic properties, and consequently, its reactivity. This guide provides a comprehensive exploration of the reactivity of fluorinated benzoyl chlorides, offering insights into their synthesis, electrophilicity, and kinetic behavior in various reactions. By presenting quantitative data, detailed experimental protocols, and mechanistic visualizations, this document aims to be an essential resource for researchers leveraging these versatile building blocks in their work. The strategic incorporation of fluorine can lead to compounds with enhanced metabolic stability, bioavailability, and binding affinity, making a thorough understanding of the reactivity of fluorinated benzoyl chlorides paramount for modern drug discovery and development.[1]

Core Principles of Reactivity

The reactivity of benzoyl chlorides in nucleophilic acyl substitution is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing substituents on the aromatic ring increase this electrophilicity, making the acyl chloride more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease the electrophilicity and thus the reaction rate.

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). However, it also possesses lone pairs of electrons that can participate in resonance, leading to a weak electron-donating mesomeric effect (+M effect). The overall electronic influence of fluorine on the reactivity of benzoyl chlorides is a nuanced interplay of these two opposing effects and is highly dependent on the position and number of fluorine substituents on the aromatic ring. Generally, the inductive effect of fluorine is dominant, leading to an overall increase in the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride.

Synthesis of Fluorinated Benzoyl Chlorides

Fluorinated benzoyl chlorides are typically synthesized from their corresponding fluorinated benzoic acids. A common and effective method involves the use of chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

General Synthetic Protocol: Conversion of a Fluorinated Benzoic Acid to its Acyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with aqueous sodium hydroxide), the fluorinated benzoic acid is suspended in a suitable anhydrous solvent (e.g., dichloromethane, toluene, or neat thionyl chloride).

-

Addition of Chlorinating Agent: Thionyl chloride (typically 1.5 to 2.0 equivalents) is added to the suspension. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

-

Reaction Conditions: The mixture is heated to reflux and the progress of the reaction is monitored by the cessation of gas evolution (HCl and SO₂) and/or by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the excess thionyl chloride and solvent are removed by distillation, often under reduced pressure. The crude fluorinated benzoyl chloride is then purified by vacuum distillation to yield the final product.

This general procedure can be adapted for a variety of fluorinated benzoic acids. For example, 2,4-difluorobenzoyl chloride is a versatile intermediate used in the synthesis of pharmaceuticals and agrochemicals.[2] Pentafluorobenzoyl chloride can be synthesized from pentafluorotoluene through a series of reactions including oxidation and chlorination.[3]

Quantitative Analysis of Reactivity

The reactivity of fluorinated benzoyl chlorides can be quantitatively assessed by measuring the rate constants of their reactions with various nucleophiles. While a comprehensive dataset is dispersed throughout the literature, the following tables summarize available kinetic data and provide a comparative overview.

Table 1: Solvolysis Rate Constants of Substituted Benzoyl Chlorides

| Benzoyl Chloride Derivative | Solvent | Temperature (°C) | Rate Constant (s⁻¹) | Relative Rate |

| Benzoyl Chloride | 97% HFIP/H₂O | 25 | 3.7 x 10⁻⁴ | 3364 |

| Benzoyl Fluoride | 97% HFIP/H₂O | 25 | 1.1 x 10⁻⁷ | 1 |

| p-Nitrobenzoyl Chloride | 50% Acetone/H₂O | 25 | 4.4 x 10⁻² | 3143 |

| p-Nitrobenzoyl Fluoride | 50% Acetone/H₂O | 25 | 1.4 x 10⁻⁵ | 1 |

Data sourced from a comparative guide on acyl halide reactivity.[4]

Table 2: Alcoholysis Rate Constants of Substituted Benzoyl Chlorides in n-Propanol at 25°C

| Benzoyl Chloride Derivative | Rate Constant (min⁻¹) |

| Benzoyl Chloride | 0.0321 |

| m-Methoxybenzoyl Chloride | 0.0340 |

| p-Bromobenzoyl Chloride | 0.0590 |

| p-Iodobenzoyl Chloride | 0.0617 |

| m-Iodobenzoyl Chloride | 0.1044 |

Data from a study on the alcoholysis of substituted benzoyl chlorides.[2]

The data clearly indicates that electron-withdrawing groups, such as halogens, increase the rate of alcoholysis, consistent with an increase in the electrophilicity of the carbonyl carbon.

Hammett Plots and Electronic Effects

The Hammett equation, log(k/k₀) = σρ, is a powerful tool for quantifying the effect of substituents on the reaction rates of aromatic compounds. In this equation, k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the substituent and its position), and ρ (rho) is the reaction constant (which is characteristic of the reaction).

Based on these principles, it can be inferred that fluorinated benzoyl chlorides will exhibit a positive ρ value in their reactions with nucleophiles, with the magnitude of ρ depending on the specific reaction conditions and the nucleophile.

Experimental Protocols for Key Reactions

The following sections provide detailed methodologies for common reactions involving fluorinated benzoyl chlorides.

Amide Synthesis: Reaction of 4-Fluorobenzoyl Chloride with Aniline Derivatives

This protocol describes an efficient method for the synthesis of aminobenzophenone derivatives via a Friedel-Crafts benzoylation, which proceeds through an initial N-acylation.

Materials:

-

Aniline derivative (1 mmol)

-

4-Fluorobenzoyl chloride (1.2 mmol)

-

Copper triflate (Cu(OTf)₂) as a catalyst (optional, for subsequent rearrangement)

-

Ethyl acetate

-

Sodium bicarbonate solution

-

Water

Procedure:

-

N-Acylation: In a reaction vessel, combine the aniline derivative (1 mmol) and 4-fluorobenzoyl chloride (1.2 mmol) under solvent-free conditions.

-

Heat the mixture to 100°C for 5 minutes.

-

Cool the reaction mixture to room temperature.

-

Work-up: Extract the mixture with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) and then with water (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(substituted phenyl)-4-fluorobenzamide.

-

The crude product can be used for subsequent reactions or purified by column chromatography.

This protocol is adapted from a study on the synthesis of aminobenzophenone derivatives.

Ester Synthesis: Reaction of 2,4-Difluorobenzoyl Chloride with Methanol

This procedure outlines the synthesis of methyl 2,4-difluorobenzoate.

Materials:

-

2,4-Difluorobenzoyl chloride

-

Methanol

-

A non-nucleophilic base (e.g., pyridine or triethylamine)

-

Anhydrous diethyl ether or dichloromethane

-

Water

-

Dilute hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-difluorobenzoyl chloride in an anhydrous solvent like diethyl ether or dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Addition of Reagents: Slowly add methanol (1.0-1.2 equivalents) to the solution, followed by the dropwise addition of a non-nucleophilic base (1.1 equivalents).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Work-up: Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude methyl 2,4-difluorobenzoate by vacuum distillation or column chromatography.

Friedel-Crafts Acylation: Reaction of 2-Fluorobenzoyl Chloride with Toluene

This protocol details the Friedel-Crafts acylation of toluene with 2-fluorobenzoyl chloride to produce the corresponding fluorinated benzophenone.

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane

-

2-Fluorobenzoyl chloride

-

Toluene

-

Ice

-

Concentrated hydrochloric acid

-

Saturated sodium bicarbonate solution

Procedure:

-

Catalyst Suspension: In a dry round-bottom flask equipped with an addition funnel and under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Formation of Acylium Ion: Slowly add a solution of 2-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the AlCl₃ suspension.

-

Acylation: After the formation of the acylium ion complex, slowly add toluene (1.0 equivalent) dissolved in anhydrous dichloromethane to the reaction mixture.

-

Reaction: Allow the reaction to stir at 0°C and then warm to room temperature, monitoring its progress by TLC.

-

Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the product by column chromatography or recrystallization.

This protocol is a general adaptation of Friedel-Crafts acylation procedures.[7][8][9]

Spectroscopic Data of Fluorinated Benzoyl Chlorides

The following table summarizes key spectroscopic data for several fluorinated benzoyl chlorides.

Table 3: Spectroscopic Data for Selected Fluorinated Benzoyl Chlorides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| 2-Fluorobenzoyl chloride | C₇H₄ClFO | 158.56 | 7.20-8.10 (m, 4H) | 117.4 (d, J=21.5 Hz), 124.6 (d, J=3.9 Hz), 129.8 (d, J=10.2 Hz), 132.8, 136.2 (d, J=9.0 Hz), 161.8 (d, J=269.5 Hz), 163.7 (d, J=3.1 Hz) | ~1770 (C=O) |

| 3-Fluorobenzoyl chloride | C₇H₄ClFO | 158.56 | 7.40-8.00 (m, 4H) | 118.4 (d, J=22.3 Hz), 123.5 (d, J=21.3 Hz), 128.0 (d, J=3.1 Hz), 130.6 (d, J=7.6 Hz), 134.8 (d, J=6.7 Hz), 162.9 (d, J=248.7 Hz), 167.3 (d, J=2.3 Hz) | ~1765 (C=O) |

| 4-Fluorobenzoyl chloride | C₇H₄ClFO | 158.56 | 7.10-7.30 (m, 2H), 8.05-8.20 (m, 2H) | 116.5 (d, J=22.2 Hz), 129.2 (d, J=1.0 Hz), 132.9 (d, J=9.6 Hz), 166.8 (d, J=257.6 Hz), 167.8 | ~1770 (C=O) |

| 2,4-Difluorobenzoyl chloride | C₇H₃ClF₂O | 176.55 | 6.90-7.15 (m, 2H), 8.10-8.25 (m, 1H) | Not readily available in a compiled format | ~1775 (C=O) |

| Pentafluorobenzoyl chloride | C₇ClF₅O | 230.52 | No protons | Not readily available in a compiled format | ~1785 (C=O) |

Spectroscopic data compiled from various sources, including commercial supplier databases and the NIST WebBook.

Mechanistic Insights from Visualizations

The reactivity of fluorinated benzoyl chlorides is best understood through a visualization of the reaction mechanisms and the logical workflows for experimental design.

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. Subsequently, the leaving group (chloride) is eliminated, and the carbonyl double bond is reformed.

This workflow illustrates the key stages in performing a Friedel-Crafts acylation reaction, from the initial activation of the fluorinated benzoyl chloride to the final purification of the product.

Conclusion

Fluorinated benzoyl chlorides are highly valuable reagents in modern organic synthesis, offering a unique combination of reactivity and the ability to introduce fluorine atoms into target molecules. Their reactivity is primarily dictated by the strong electron-withdrawing inductive effect of the fluorine substituents, which enhances the electrophilicity of the carbonyl carbon. This guide has provided a comprehensive overview of their synthesis, quantitative reactivity data, detailed experimental protocols for key transformations, and mechanistic insights through visualizations. A thorough understanding of these principles is essential for researchers, scientists, and drug development professionals seeking to effectively utilize the unique properties of fluorinated benzoyl chlorides in the design and synthesis of novel functional molecules. Further systematic kinetic studies on a broader range of fluorinated benzoyl chlorides and nucleophiles will undoubtedly continue to refine our understanding and expand the applications of these important synthetic building blocks.

References

- 1. S N 2 character of hydrolysis of benzoyl chloride | Semantic Scholar [semanticscholar.org]

- 2. Pentafluorobenzoyl chloride | C7ClF5O | CID 75256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. websites.umich.edu [websites.umich.edu]

- 9. scribd.com [scribd.com]

2,3,4-Trifluorobenzoyl Chloride: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trifluorobenzoyl chloride (CAS No. 157373-08-5) is a versatile reagent used in organic synthesis, particularly in the pharmaceutical and agrochemical industries for introducing the 2,3,4-trifluorobenzoyl moiety into molecules.[1] Its high reactivity, however, necessitates stringent safety and handling protocols to minimize risks to personnel and the environment. This guide provides an in-depth overview of the essential precautions, experimental procedures, and emergency responses related to the safe use of this compound.

Hazard Identification and Classification

This compound is classified as a combustible liquid that causes severe skin burns, serious eye damage, and may cause respiratory irritation.[2] It is also a lachrymator, meaning it can cause tearing.[2] The compound reacts violently with water, releasing heat and generating corrosive and toxic gases, including hydrogen chloride and hydrogen fluoride.[2][3]

GHS Hazard Statements:

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is crucial for its safe handling.

| Property | Value | Reference |

| CAS Number | 157373-08-5 | [2][5][6] |

| Molecular Formula | C₇H₂ClF₃O | [1][2][6] |

| Appearance | Colorless liquid | [1][7] |

| Odor | Pungent | [7] |

| Boiling Point | ~144 °C | [7] |

| Melting Point | ~-52 °C | [7] |

| Solubility | Insoluble in water (reacts violently) | [1][7] |

| Solubility in Organic Solvents | Soluble in ether, acetone, and dichloromethane | [7] |

Safe Handling and Storage

Adherence to strict protocols for handling and storage is paramount to ensure a safe laboratory environment.

Engineering Controls

-

Fume Hood: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[8]

-

Ventilation: Ensure good general ventilation in the laboratory.[2][9]

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[2][8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent contact with this corrosive chemical.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield.[2][10] | Protects against splashes and vapors that can cause severe eye damage. |

| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double gloving is recommended. | Prevents severe skin burns upon contact. Consult glove manufacturer's resistance guide for specific breakthrough times. |

| Skin and Body Protection | A flame-retardant lab coat, worn over personal clothing, along with chemical-resistant apron and boots. | Protects skin from splashes and potential ignition sources. |

| Respiratory Protection | In case of inadequate ventilation or for emergency response, use a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors.[2] | Protects against respiratory irritation from vapors. |

Experimental Protocols

Protocol 1: General Handling and Dispensing

-

Preparation: Before handling, ensure all necessary PPE is donned correctly. Verify that the fume hood is functioning properly and that the safety shower and eyewash station are unobstructed.

-

Inert Atmosphere: When possible, handle the chemical under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[5][8]

-

Dispensing: Use a syringe or cannula for transferring the liquid to minimize exposure to air. If pouring, do so slowly and carefully to avoid splashing.

-

Container Sealing: After dispensing, securely seal the container, preferably with parafilm around the cap, and store it in a cool, dry, and well-ventilated area.[8]

-

Cleaning: Clean any contaminated surfaces immediately with a suitable absorbent material (see spill cleanup protocol).

-

Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]

Reactivity and Incompatibilities

This compound is a reactive compound that must be stored and handled away from incompatible materials.

-

Water: Reacts violently with water and moisture to produce hydrogen chloride and 2,3,4-trifluorobenzoic acid.[2] This reaction is highly exothermic.

-

Strong Oxidizing Agents: Incompatible with strong oxidizing agents.[2]

-

Strong Bases: Reacts vigorously with strong bases.[11]

-

Alcohols: Reacts with alcohols to form esters.[11]

-

Amines: Reacts with amines to form amides.[4]

-

Metals: May react with some metals upon exposure to moisture, releasing flammable hydrogen gas.[2]

Mandatory Visualizations

Caption: Logical workflow for safe storage and handling.

Caption: Decision workflow for spill response.

Caption: Reaction pathway of this compound with water.

Emergency Procedures

First Aid Measures

Immediate action is critical in case of exposure.

| Exposure Route | First Aid Protocol | Reference |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [2] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. | [2] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[2] Do not use water , as it reacts violently with the compound.

-

Specific Hazards: Thermal decomposition can produce toxic gases such as carbon oxides, hydrogen chloride, and hydrogen fluoride.[2][3] Containers may explode if heated.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

Experimental Protocols

Protocol 2: Small Spill (<100 mL) Cleanup

-

Evacuate and Ventilate: Alert personnel in the immediate area and ensure the area is well-ventilated, preferably within a fume hood.

-

Don PPE: Wear the appropriate PPE as outlined in section 3.2.

-

Containment: If the spill is liquid, contain it with a non-combustible absorbent material like sand, earth, or vermiculite.[12] Do not use combustible materials like paper towels.

-

Neutralization: Cautiously cover the spill with sodium bicarbonate or a mixture of soda ash and slaked lime to neutralize the acidic byproducts.[12]

-

Collection: Once the reaction has subsided, carefully sweep the absorbed and neutralized material into a designated, labeled waste container.

-

Decontamination: Decontaminate the spill area with a mild detergent and water, followed by a final wipe-down.

-

Disposal: Dispose of the waste and all contaminated materials as hazardous waste through your institution's environmental health and safety (EHS) office.[1]

Protocol 3: Large Spill (>100 mL) Response

-

Evacuate: Immediately evacuate the laboratory and alert others in the vicinity.

-

Isolate: Close the doors to the affected area to contain the vapors.

-

Emergency Call: Contact your institution's emergency response team and provide them with the chemical name, location, and approximate quantity of the spill.

-

First Aid: Attend to any personnel who may have been exposed, following the first aid measures in section 5.1.

-

Await Response Team: Do not attempt to clean up a large spill unless you are a trained emergency responder. Await the arrival of the professional response team.

Disposal Considerations

All waste containing this compound or its byproducts must be treated as hazardous waste.

-

Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

-

Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service, in accordance with all federal, state, and local regulations.[1] Do not dispose of it down the drain.[1]

-

Contaminated Materials: All materials used to clean up spills or that have come into contact with the chemical (e.g., gloves, absorbent pads, and lab coats) must also be disposed of as hazardous waste.[1]

Conclusion

This compound is a valuable synthetic reagent, but its hazardous properties demand a high level of caution and preparedness. By implementing the engineering controls, personal protective equipment, and detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can handle this compound safely and effectively, minimizing risks and ensuring a secure working environment. Regular training and a thorough understanding of these safety procedures are essential for all personnel working with this chemical.

References

- 1. benchchem.com [benchchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 5. fishersci.com [fishersci.com]

- 6. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]

- 7. reddit.com [reddit.com]

- 8. wcu.edu [wcu.edu]

- 9. chemos.de [chemos.de]

- 10. ccny.cuny.edu [ccny.cuny.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

Methodological & Application

Application Notes and Protocols: Acylation of Primary Amines using 2,3,4-Trifluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylation of primary amines with 2,3,4-Trifluorobenzoyl chloride is a crucial transformation in synthetic organic chemistry, particularly in the fields of drug discovery and materials science. The introduction of the 2,3,4-trifluorobenzoyl moiety can significantly modulate the physicochemical and biological properties of the parent amine, including its lipophilicity, metabolic stability, and target-binding affinity. The electron-withdrawing nature of the fluorine atoms on the benzoyl group enhances the electrophilicity of the carbonyl carbon, facilitating a rapid and efficient reaction with primary amines under mild conditions to form stable amide bonds. These resulting N-substituted-2,3,4-trifluorobenzamides are key intermediates and final products in the synthesis of various pharmaceuticals and agrochemicals.

This document provides detailed application notes and experimental protocols for the acylation of primary amines using this compound.

Data Presentation

The following table summarizes representative quantitative data for the acylation of primary amines with fluorinated benzoyl chlorides. While specific data for a wide range of primary amines with this compound is not extensively published, the data for analogous reactions with similar substrates provide a strong predictive framework for reaction outcomes.

| Entry | Primary Amine | Acylating Agent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| 1 | Substituted Aniline | 4-Chloro-3,5-dinitrobenzotrifluoride | - | Methanol | 0.5-0.75 | Room Temp. | High | [1] |

| 2 | General Primary Amine | 2,3,4,5-Tetrafluorobenzoyl chloride | Triethylamine | Acetonitrile | Not Specified | 0 to RT | High | [2] |

| 3 | Aniline Derivatives | 4-Fluorobenzoyl chloride | - | Solvent-free | < 0.1 | 100 | >90 | [2] |

Experimental Protocols

General Protocol for the Acylation of a Primary Amine with this compound

This protocol provides a general method for the N-acylation of a primary amine using this compound in the presence of a tertiary amine base as an acid scavenger.

Materials:

-

Primary Amine (e.g., aniline, benzylamine)

-

This compound

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Anhydrous Acetonitrile

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for work-up and purification

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.0 equivalent).

-

Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane or acetonitrile. Add the tertiary amine base (1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Acyl Chloride Addition: Dissolve this compound (1.05 to 1.2 equivalents) in the same anhydrous solvent in a dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl to remove excess amine and base, followed by saturated NaHCO₃ solution to remove any hydrolyzed acyl chloride and HCl salts, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

-

Purification: The crude N-substituted-2,3,4-trifluorobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Specific Protocol: Synthesis of N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline Derivatives [1]

This protocol describes the anilino-dechlorination of 4-chloro-3,5-dinitrobenzotrifluoride, which is analogous to an acylation reaction in its nucleophilic aromatic substitution mechanism.

Materials:

-

4-Chloro-3,5-dinitrobenzotrifluoride (DNCBTF)

-

Substituted Aniline

-

Methanol

Procedure:

-

In a suitable flask, a mixture of 4-chloro-3,5-dinitrobenzotrifluoride (0.5 g, 1.8 mmol) and the appropriate substituted aniline (2.5 mmol) in 20 mL of methanol is prepared.[1]

-

The mixture is stirred at room temperature for 30-45 minutes.[1]

-

The precipitated solid product is collected by filtration.[1]

-

The solid is then recrystallized from a methanol-water mixture to yield the purified N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivative.[1]

Mandatory Visualizations

Caption: Mechanism of Acylation.

Caption: Experimental Workflow.

Caption: Key Reaction Relationships.

References

Application Notes and Protocols for Amide Synthesis with 2,3,4-Trifluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of amides using 2,3,4-Trifluorobenzoyl chloride. The protocols are based on the widely used Schotten-Baumann reaction, a reliable method for the acylation of amines.

Introduction

Amides are a cornerstone functional group in medicinal chemistry, found in a vast array of pharmaceuticals. The unique properties of fluorine atoms, such as high electronegativity and the ability to form strong C-F bonds, can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. Introducing a trifluorinated phenyl moiety via this compound can enhance metabolic stability, binding affinity, and cell permeability. This protocol details a general and a specific method for the synthesis of N-aryl amides using this versatile reagent.

Data Presentation

Table 1: Reaction Parameters for a Representative Trifluorobenzamide Synthesis

| Parameter | Value | Reference |

| Acyl Chloride | 2-Fluorobenzoyl chloride | [1] |

| Amine | 2,3-Difluoroaniline | [1] |

| Solvent | Not specified, typically DCM or THF | |

| Base | Not specified, typically Pyridine or Triethylamine | |

| Reaction Time | Not specified, typically 2-16 hours | |

| Temperature | Not specified, typically 0 °C to Room Temp | |

| Yield | 88% | [1] |